PF-04447943 belongs to the class of phosphodiesterase inhibitors, specifically targeting phosphodiesterase 9A. It is categorized as a small molecule compound with a pyrazolo[3,4-d]pyrimidin-4(5H)-one scaffold, which is common among many PDE inhibitors. This classification is significant as it helps in understanding its mechanism of action and potential interactions within biological systems .
The synthesis of PF-04447943 involves several key steps, primarily utilizing a combination of condensation reactions and subsequent modifications. The initial step typically involves the reaction of 2-aminoethanol derivatives with substituted phenols under Mitsunobu reaction conditions. Following this, the Boc-protected amines are deprotected to yield free amines which then react with 6-chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one to form the final product .
The synthetic route can be summarized as follows:
This multi-step synthesis allows for the introduction of various substituents which can modulate the biological activity of the compound .
PF-04447943 has a complex molecular structure characterized by its pyrazolo[3,4-d]pyrimidin-4(5H)-one core. The three-dimensional structure has been elucidated through crystallography, revealing critical interactions with the phosphodiesterase 9A enzyme. The molecular formula is C14H16ClN5O, and its molecular weight is approximately 303.76 g/mol.
Key structural features include:
PF-04447943 primarily acts through competitive inhibition of phosphodiesterase 9A, leading to increased levels of cyclic guanosine monophosphate within cells. This inhibition can be quantitatively assessed using IC50 values; for PF-04447943, this value is reported to be approximately 8 nmol/L against phosphodiesterase 9A .
The compound undergoes various chemical transformations during synthesis:
These reactions highlight the compound's synthetic versatility and potential for further functionalization .
The mechanism by which PF-04447943 exerts its pharmacological effects involves inhibition of phosphodiesterase 9A, leading to elevated levels of cyclic guanosine monophosphate. This increase enhances signaling pathways associated with neuronal function and plasticity.
Experimental studies have shown that PF-04447943 can improve auditory gating and cognitive processing in animal models by modulating neurotransmitter release through cyclic guanosine monophosphate signaling pathways. The compound's ability to cross the blood-brain barrier further supports its potential therapeutic applications in neurological conditions .
PF-04447943 exhibits several notable physical and chemical properties:
The compound's log P value indicates moderate lipophilicity, which aids in its bioavailability when administered orally or intravenously .
PF-04447943 has been primarily studied for its potential applications in treating neurodegenerative diseases such as Huntington's disease and schizophrenia due to its role in enhancing cognitive function through cyclic guanosine monophosphate modulation. Its selectivity for phosphodiesterase 9A makes it a valuable tool for investigating the therapeutic effects of phosphodiesterase inhibition in various neurological contexts.
Additionally, ongoing research explores its use in other conditions where cyclic nucleotide signaling is disrupted, indicating a broad spectrum of potential therapeutic applications beyond initial indications .
PF-04447943 emerged from systematic medicinal chemistry efforts to target phosphodiesterase 9A, a high-affinity cyclic guanosine monophosphate (cGMP)-specific hydrolase. Its chemical structure (C₂₀H₂₅N₇O₂) features a pyrazolo[3,4-d]pyrimidin-4-one core optimized for binding to the catalytic pocket of phosphodiesterase 9A. Inhibitory potency studies revealed half-maximal inhibitory concentration (IC₅₀) values of 2.8 nanomolar for human recombinant phosphodiesterase 9A, 4.5 nanomolar for rhesus, and 18.1 nanomolar for rat isoforms. Critically, PF-04447943 exhibits >1,000-fold selectivity over other phosphodiesterase families (phosphodiesterase 1C IC₅₀ = 73 nanomolar; phosphodiesterase 5A IC₅₀ = 14,980 nanomolar) and negligible activity against phosphodiesterases 2, 3, 4, 7, 8, 10, and 11. This specificity arises from interactions with key residues in the phosphodiesterase 9A catalytic domain, including Gln453 (hydrogen bonding) and Phe456 (π-stacking) [1] [5] [9].
Table 1: Selectivity Profile of PF-04447943
Enzyme | Ki or IC₅₀ (nM) | Species |
---|---|---|
Phosphodiesterase 9A | 2.8 ± 0.26 | Human |
Phosphodiesterase 9A | 4.5 ± 0.13 | Rhesus |
Phosphodiesterase 9A | 18.1 ± 1.9 | Rat |
Phosphodiesterase 1C | 8,600 ± 2,121 | Human |
Phosphodiesterase 5A | 14,980 ± 5,025 | Human |
Phosphodiesterase 6C | 5,324 ± 2,612 | Human |
Functional validation demonstrated that PF-04447943 elevates cGMP in neuronal and systemic compartments. In rodent hippocampus, 100 nanomolar PF-04447943 increased cGMP by 150%, enhancing neurite outgrowth and synapse formation in cultured neurons. In vivo, 1 milligram per kilogram administration elevated cerebrospinal fluid cGMP by 80% in rats and facilitated long-term potentiation in hippocampal slices—a key mechanism of synaptic plasticity. Translational studies confirmed cGMP elevation in human cerebrospinal fluid following oral dosing, supporting blood-brain barrier penetration [1] [8] [9].
Cyclic guanosine monophosphate serves as a pivotal second messenger regulating leukocyte-endothelial interactions and inflammatory cascades. Nitric oxide activates soluble guanylyl cyclase, generating cyclic guanosine monophosphate that subsequently modulates protein kinase G and phosphodiesterases. In vascular endothelium, cyclic guanosine monophosphate reduces expression of adhesion molecules (e.g., E-selectin) and chemokines, limiting neutrophil and monocyte recruitment. Conversely, impaired nitric oxide-cyclic guanosine monophosphate signaling—as seen in diet-induced obesity—amplifies nuclear factor-kappaB activation and upregulates intercellular adhesion molecule 1, promoting vascular inflammation and insulin resistance [4] [7].
A critical mechanism involves cyclic guanosine monophosphate-dependent downregulation of integrin affinity. Studies using α4β1-integrin (Very Late Antigen-4) revealed that nitric oxide donors or cyclic guanosine monophosphate analogs rapidly decrease ligand-binding affinity by 50–70% in activated leukocytes. This occurs via accelerated dissociation of the Very Late Antigen-4-specific ligand Leu-Asp-Val-fluorescein isothiocyanate (kₒff increase ≥2-fold), directly impacting cell adhesion dynamics. Protein kinase G-mediated phosphorylation of cytoskeletal regulators (e.g., vasodilator-stimulated phosphoprotein) further disrupts adhesion complex stability [4].
PF-04447943 leverages these pathways by amplifying cyclic guanosine monophosphate bioavailability. In sickle cell disease models, PF-04447943 (25 milligrams twice daily) reduced circulating monocyte-platelet aggregates by 40% and soluble E-selectin by 35% versus baseline. This correlated with improved microvascular flow and attenuated vaso-occlusion, demonstrating functional modulation of adhesion pathways [2].
Table 2: Effects of PF-04447943 on Sickle Cell Disease Biomarkers
Biomarker | Change from Baseline (%) | P Value |
---|---|---|
Monocyte-Platelet Aggregates | -40 | <0.05 |
Neutrophil-Platelet Aggregates | -38 | <0.05 |
Soluble E-selectin | -35 | <0.05 |
Phosphodiesterase 9A’s unique attributes justify its therapeutic targeting:
These mechanisms support phosphodiesterase 9A inhibition as a strategy to bypass deficits in upstream nitric oxide signaling—particularly valuable in conditions like diabetes, atherosclerosis, or Alzheimer’s disease where endothelial dysfunction is prevalent [1] [7].
CAS No.: 32986-79-1
CAS No.: 110073-15-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6